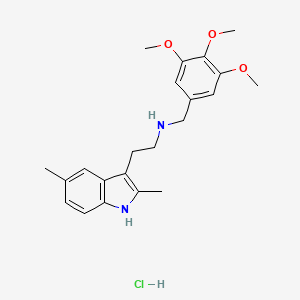![molecular formula C13H8ClF3N4 B2861928 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 338953-35-8](/img/structure/B2861928.png)
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrimidines . It contains a trifluoromethyl group and a pyridine moiety, which are known to contribute to the unique physicochemical properties of the compound .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines as key structural motifs . Various methods of synthesizing related compounds have been reported . For instance, a series of pyrimidinamine derivatives were designed and synthesized using a template according to the principle of bioisosterism .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group and a pyridine moiety . These structural motifs are thought to contribute to the unique physicochemical properties of the compound .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be influenced by the presence of the trifluoromethyl group and the pyridine moiety . For instance, pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These structural motifs contribute to the unique physicochemical properties of the compound .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has shown the effective synthesis of pyrazolo[1,5-a]pyrimidines and related derivatives, which are of significant interest due to their potential pharmaceutical applications. For example, Abdelriheem et al. (2017) explored the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and 1,3,4-thiadiazole derivatives containing the 1,2,3-triazole moiety, highlighting the compound's role in creating substances with antitrypanosomal activity (Abdelriheem, Yasser H. Zaki, & A. Abdelhamid, 2017).
Antitumor and Antimicrobial Activities
Several studies have synthesized novel compounds using pyrazolo[1,5-a]pyrimidine derivatives as building blocks, demonstrating significant antitumor and antimicrobial activities. For instance, Riyadh (2011) reported on the synthesis of substituted pyrazoles with notable antitumor and antimicrobial effects (S. Riyadh, 2011).
Mechanism of Drug Potentiation
Research dating back to 1963 by Elion et al. indicated that certain purines and xanthine oxidase inhibitors could enhance the effectiveness of chemotherapeutic agents by inhibiting their metabolic degradation, suggesting a possible application of similar compounds in enhancing drug potency (G. Elion, S. Callahan, & H. Nathan, 1963).
Crystal and Biological Activity Studies
The synthesis and study of the crystal structure and biological activity of specific pyrazolo[1,5-a]pyrimidine derivatives have also been undertaken. For example, Jiu-fu et al. (2015) synthesized and analyzed the anticancer activity of a compound, demonstrating moderate efficacy (Lu Jiu-fu, Ge Hong-guang, & Zhang Hui, 2015).
Anticonvulsant Activities
Compounds synthesized from pyrazolo[1,5-a]pyrimidine derivatives have been shown to possess anticonvulsant properties. Wang et al. (2015) synthesized novel 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and evaluated their anticonvulsant activities, finding some to be highly effective (Shiben Wang, G. Piao, & Hong-jian Zhang, 2015).
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, “6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine” should be handled with care to avoid potential hazards . It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
The future directions for “6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine” could involve further exploration of its potential applications in various fields. Given its unique structural features and physicochemical properties, it is expected that many novel applications of this compound will be discovered in the future .
Propiedades
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4/c1-7-2-11-18-4-8(6-21(11)20-7)12-10(14)3-9(5-19-12)13(15,16)17/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADVGTOBEDITFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((2-chloro-6-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2861847.png)
![N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861849.png)
![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2861851.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2861853.png)

![Cyclopropyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861855.png)
![6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2861857.png)
![4,7-Dimethyl-2-[(2-methylphenyl)methyl]-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861858.png)


![3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2861864.png)

![Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2861868.png)